1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone
Description
Properties
CAS No. |
32101-51-2 |
|---|---|
Molecular Formula |
C14H10N2O6 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
1-[3-(2,4-dinitrophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H10N2O6/c1-9(17)10-3-2-4-12(7-10)22-14-6-5-11(15(18)19)8-13(14)16(20)21/h2-8H,1H3 |
InChI Key |
YILZHWDQPRZWAC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS No. |
32101-51-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The 2,4-dinitrophenoxy group distinguishes this compound from other acetophenone derivatives. Below is a comparative analysis of substituent effects:
Key Observations :
Physicochemical Properties
Insights :
Hypotheses for Target Compound :
- The dinitro group may enhance antifungal/antibacterial activity via oxidative stress or enzyme inhibition, similar to nitro-containing drugs like metronidazole.
- Synergistic effects between the acetyl and nitro groups could be explored for agrochemical applications.
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